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L-ALANINE (15N)

Cat. No.: B1580382
M. Wt: 90.09
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Biochemical and Biological Studies

Stable isotopes are naturally occurring, non-radioactive forms of elements that possess an additional neutron compared to their more abundant counterparts. silantes.com Key elements in biological systems, such as carbon, hydrogen, oxygen, and nitrogen, all have stable isotopes. iucn-pbsg.org The most common stable isotopes used in biological research are carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). silantes.com

The significance of stable isotopes lies in their utility as tracers. Since they are non-radioactive, they are safe for use in living organisms, including humans, enabling real-time studies of metabolic processes in their natural context. silantes.comiaea.org By introducing molecules labeled with stable isotopes into a biological system, researchers can track their journey and transformations. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled (heavy) and unlabeled (light) forms of molecules based on their mass difference. silantes.comcymitquimica.com

This "isotope tracing" technique is fundamental to modern proteomics and metabolomics. oup.comfrontiersin.org It allows for the precise measurement of metabolic fluxes, the quantification of protein synthesis and degradation, and the elucidation of complex biochemical pathways. frontiersin.orgnih.gov For example, the natural abundance of heavy isotopes can vary between tissues and metabolites due to kinetic isotope effects, where enzymes may process lighter isotopes at slightly different rates than heavier ones. iucn-pbsg.orgnih.gov Studying these subtle variations can reveal information about metabolic deregulation in diseases. nih.gov

Rationale for 15N Labeling of L-Alanine

L-Alanine is a non-essential amino acid that plays a central role in numerous metabolic processes, including protein synthesis and the glucose-alanine cycle, which transports nitrogen from muscle to the liver. cymitquimica.comisotope.com Labeling L-Alanine with the ¹⁵N isotope provides a specific and powerful means to investigate the fate of its nitrogen atom.

The primary rationale for using L-Alanine (¹⁵N) is to trace nitrogen metabolism. nih.gov When introduced into a system, the ¹⁵N atom acts as a tag that can be followed as the alanine (B10760859) molecule is metabolized. Researchers can track its incorporation into other amino acids through transamination reactions, its contribution to the synthesis of new proteins, or its excretion in waste products like urea (B33335) and ammonia (B1221849). nih.gov

Key reasons for its use include:

Studying Protein Turnover: By measuring the rate at which ¹⁵N from L-alanine is incorporated into the total body protein pool, scientists can evaluate protein synthesis rates. nih.gov

Investigating Amino Acid Pathways: The rapid transfer of the ¹⁵N label to other amino acids and metabolic products reveals the kinetics and key steps of amino acid interactions, such as the central role of transamination. nih.gov

Probing Molecular Structure and Dynamics: In structural biology, incorporating ¹⁵N-labeled alanine into proteins is crucial for NMR-based studies that determine the three-dimensional structure and dynamics of macromolecules. isotope.comisotope.com

Metabolic Flux Analysis in Disease: In cancer research, ¹⁵N-alanine is used to trace how cancer cells utilize alanine to build essential molecules, revealing metabolic dependencies that could be targeted for therapy. aacrjournals.org

Overview of Research Domains Utilizing L-ALANINE (15N)

The application of L-Alanine (¹⁵N) spans a wide range of scientific disciplines, from fundamental biochemistry to clinical research and environmental science. Its ability to act as a specific tracer for nitrogen pathways makes it an invaluable tool.

Metabolism and Clinical Research: In human metabolic studies, intravenously administered ¹⁵N-L-alanine is used to assess whole-body protein turnover. nih.gov The distribution of the ¹⁵N isotope in blood and urine components over time provides detailed insights into nitrogen kinetics. nih.gov Such studies have shown that the nitrogen from alanine is efficiently used for protein synthesis and that transamination is a key initial step in its metabolism. nih.gov In neurochemistry, ¹⁵N labeling helps to understand ammonia detoxification in the brain, where alanine participates in the glutamate-glutamine cycle. researchgate.net

Cancer Biology: Recent studies have highlighted the importance of alanine metabolism in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC). aacrjournals.org Using stable-isotope tracing with ¹⁵N-labeled alanine, researchers have demonstrated that PDAC cells take up significant amounts of alanine from their environment to fuel bioenergetic and anabolic pathways, including protein and fatty acid synthesis. aacrjournals.org This has identified specific amino acid transporters as potential therapeutic targets. aacrjournals.org

Proteomics and Structural Biology: In proteomics, ¹⁵N-labeled amino acids are fundamental for quantitative analysis. oup.comisotope.com L-Alanine (¹⁵N) is used to synthesize internal standards for mass spectrometry-based protein quantification. isotope.com In structural biology, particularly for NMR spectroscopy, selective ¹⁵N labeling of alanine residues in a protein helps in assigning signals and determining the protein's secondary and tertiary structure. isotope.comresearchgate.nettitech.ac.jp However, researchers must be cautious as excessive amounts of alanine can lead to "scrambling," where the ¹⁵N label is unintentionally transferred to other amino acids like valine. ethz.ch

Microbiology and Environmental Science: L-Alanine (¹⁵N) is also employed to trace nitrogen flow in microbial communities. For instance, it can be used to differentiate the nitrogen uptake between bacteria and algae in environmental samples. researchgate.net By tracking the incorporation of ¹⁵N into specific bacterial biomarkers like D-alanine, scientists can quantify the role of bacteria in the nitrogen cycle. researchgate.net

The following table summarizes selected research findings where L-Alanine (¹⁵N) was a key component of the study:

Research AreaOrganism/SystemObjectiveKey FindingCitation
Human Metabolism Healthy Male SubjectTo evaluate protein turnover by tracing intravenously administered ¹⁵N-L-alanine.The nitrogen from alanine is rapidly transaminated and effectively utilized for body protein synthesis. nih.gov
Cancer Biology Pancreatic Cancer Cells (PDAC)To understand the role and transport of alanine in cancer cell metabolism.PDAC cells require specific transporters to import alanine, which fuels biosynthetic and bioenergetic pathways. aacrjournals.org
Neurobiology Rat BrainTo study ammonia detoxification pathways in the brain under hyperammonemic conditions.Alanine synthesis serves as an important alternative route for ammonia fixation in the brain. researchgate.net
Microbiology Aquatic Sediment SlurriesTo quantify nitrogen uptake by bacteria versus algae in a microbial community.¹⁵N incorporation into D-alanine allowed for the calculation of bacterial nitrogen uptake, showing bacteria dominated amino acid uptake. researchgate.net
Structural Biology Solid PolypeptidesTo analyze the conformation of polypeptides using ¹⁵N NMR spectroscopy.The chemical shift of the ¹⁵N-labeled alanine residue is sensitive to the secondary structure of the polypeptide (e.g., α-helix vs. β-sheet). titech.ac.jp

Properties

Molecular Weight

90.09

Purity

98%

Origin of Product

United States

Methodological Advancements in L Alanine 15n Research

Isotope Labeling Strategies and Precursor Design

The ability to incorporate ¹⁵N into L-alanine with high efficiency and specificity is fundamental to its use as a tracer. Various strategies have been developed to achieve different labeling patterns, from uniform enrichment to selective and multi-isotopic labeling.

Uniform and Selective 15N Labeling

Uniform ¹⁵N labeling involves the incorporation of the ¹⁵N isotope at all nitrogen positions within the L-alanine molecule. This is typically achieved by growing organisms, such as E. coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, like ¹⁵NH₄Cl. portlandpress.com This approach is crucial for nuclear magnetic resonance (NMR) studies of proteins, as it allows for the observation of all alanine (B10760859) residues within the protein structure.

Selective ¹⁵N labeling, on the other hand, targets the incorporation of ¹⁵N into specific amino acids. ckisotopes.com This is accomplished by adding a specific ¹⁵N-labeled amino acid, such as L-ALANINE (15N), to the growth medium. ckisotopes.com The organism will then preferentially use this supplemented amino acid for protein synthesis. ckisotopes.com This technique is particularly useful for simplifying complex NMR spectra of large proteins, aiding in spectral interpretation and providing specific probes for studying protein dynamics and structure. ckisotopes.com An alternative approach, known as reverse labeling, involves growing the organism in a ¹⁵N-labeled medium and supplementing it with an unlabeled amino acid. portlandpress.com This results in a protein where all amino acids are ¹⁵N-labeled except for the one that was supplemented in its unlabeled form. portlandpress.com

Multi-isotopic Labeling (e.g., 13C, 2H, 15N) for Complex Tracing

To unravel complex metabolic pathways and obtain detailed structural information, researchers often employ multi-isotopic labeling, incorporating other stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H) alongside ¹⁵N. chemrxiv.orgmedchemexpress.commedchemexpress.commedchemexpress.com This approach allows for the simultaneous tracing of different parts of the molecule. For instance, L-alanine can be labeled with ¹³C in its carbon backbone, ¹⁵N in its amino group, and ²H at specific positions. chemrxiv.org

A notable application of multi-isotopic labeling is in the preparation of selectively deuterated amino acids for NMR analysis of large proteins. chemrxiv.org By combining enzymatic reactions, researchers can introduce a ¹⁵N-label, a ²H-label, and a chiral center in a single step. chemrxiv.org For example, L-[α-²H,¹⁵N, β-¹³C]-alanine has been successfully synthesized and incorporated into large heat-shock proteins, enabling high-resolution structural and dynamical studies using Methyl-TROSY techniques. chemrxiv.org This approach is versatile and can be customized to produce various ²H/¹³C/¹⁵N labeling patterns with minimal variation in the methodology. chemrxiv.org

Available Multi-Isotopically Labeled L-Alanine Variants:

Compound Name Isotopic Composition
L-Alanine (1-¹³C, 99%;¹⁵N, 98%) ¹³C at position 1, ¹⁵N
L-Alanine (2-¹³C, 99%;¹⁵N, 98%) ¹³C at position 2, ¹⁵N
L-Alanine (¹³C₃, 99%;¹⁵N, 99%) Uniformly labeled with ¹³C and ¹⁵N
L-Alanine (2,3,3,3-D₄, 98%;¹⁵N, 98%) Deuterated at positions 2 and 3, ¹⁵N

This table is based on commercially available isotopically labeled L-alanine variants and is not exhaustive. medchemexpress.comchemie-brunschwig.ch

Biosynthetic Incorporation Techniques

Biosynthetic incorporation is a powerful method for producing isotopically labeled proteins. ckisotopes.com This technique relies on cellular machinery to incorporate labeled amino acids into proteins during synthesis. ckisotopes.com For L-ALANINE (15N), this typically involves expressing a protein of interest in a host organism, such as E. coli or insect cells, grown in a medium containing ¹⁵N-labeled precursors. nih.govresearchgate.net

In a study on the silkworm Samia cynthia ricini, researchers used NMR and selective isotopic labeling to investigate the biosynthesis of L-alanine in fibroin. nih.gov They demonstrated that ¹⁵N from infused [¹⁵N]ammonium was incorporated into L-alanine through the amide group of glutamine and the amino group of glutamate (B1630785). nih.gov This highlights the metabolic pathways involved in the assimilation of nitrogen into L-alanine.

The efficiency of incorporation and the potential for metabolic scrambling, where the isotope is transferred to other molecules, are important considerations. nih.gov For example, in human embryonic kidney (HEK) 293 cells, the alpha-[¹⁵N]-atoms from several amino acids, including alanine, can experience significant scrambling. nih.gov However, by carefully tuning culture conditions, this scrambling can be suppressed. nih.gov

Spectroscopic Techniques for 15N Detection

The detection and analysis of ¹⁵N-labeled compounds are primarily accomplished through spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. magritek.com The introduction of stable isotopes like ¹⁵N has revolutionized biomolecular NMR, enabling the study of larger and more complex systems. chemie-brunschwig.ch

The ¹H-¹⁵N HSQC experiment is a cornerstone of protein NMR, providing a spectrum where each peak corresponds to a specific amide group in the protein backbone. acs.org This allows for the assignment of resonances and the study of protein folding, dynamics, and interactions with other molecules. The high sensitivity of these experiments is enhanced by the use of ¹⁵N labeling, and the large one-bond J-coupling of approximately 90 Hz between ¹H and ¹⁵N ensures efficient magnetization transfer. nih.gov

Recent advancements in NMR technology, including the development of higher field magnets and cryoprobes, have significantly improved the sensitivity of ¹⁵N-detected experiments, making it possible to study low-concentration samples and very large biomolecules. nih.gov

Comparison of HSQC and HMQC for ¹⁵N Detection:

Feature HSQC (Heteronuclear Single Quantum Coherence) HMQC (Heteronuclear Multiple Quantum Coherence)
Primary Use Routine protein fingerprinting and assignment. acs.org Determining signs of chemical shift differences in exchanging systems. purdue.edu
Magnetization Transfer Based on single quantum coherence of the heteronucleus. researchgate.net Based on multiple quantum coherence of the heteronucleus. researchgate.net
Sensitivity Generally high, especially with ¹⁵N labeling. nih.gov Can be advantageous in specific scenarios. magritek.com
Solid-State 15N NMR (e.g., CP-MAS NMR)

Solid-state NMR (ssNMR) provides atomic-level insights into the structure and dynamics of non-soluble and crystalline materials. For L-Alanine (15N), Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is a particularly crucial technique. CP-MAS enhances the sensitivity of the 15N nucleus by transferring polarization from abundant protons (¹H), making it possible to acquire high-resolution spectra of solid samples. jeol.comresearchgate.net

Researchers have utilized 15N CP-MAS NMR to study the conformation of polypeptides containing 15N-labeled L-alanine residues. titech.ac.jp These studies have demonstrated that the 15N chemical shift is highly sensitive to the secondary structure of the polypeptide, such as α-helices and β-sheets. titech.ac.jp For instance, distinct 15N chemical shifts are observed for L-Alanine (15N) incorporated into different peptide conformations, allowing for detailed structural characterization in the solid state. titech.ac.jp Furthermore, ssNMR has been applied to investigate the metabolism of L-alanine in whole bacterial cells. By using 13C and 15N labeled alanine, researchers could trace the metabolic fate of D- and L-alanine in Aerococcus viridans, observing their incorporation into cell wall peptidoglycan. nih.gov

Methyl TROSY NMR for Protein Dynamics

For studying large proteins and protein complexes in solution, Methyl-Transverse Relaxation Optimized Spectroscopy (TROSY) has emerged as a revolutionary technique. This method focuses on the NMR signals of methyl groups (–CH₃), which act as sensitive probes of protein structure and dynamics. rsc.orgcortecnet.com L-Alanine, with its prominent methyl group, is a key amino acid for this approach.

In a typical Methyl-TROSY experiment, a protein is produced in a deuterated environment with selectively protonated and 13C-labeled methyl groups on specific amino acid residues, including alanine. cortecnet.comnih.gov The use of L-Alanine (15N) in conjunction with 13C-methyl labeling allows for correlation experiments that link the methyl group to the backbone amide, aiding in resonance assignment. nih.gov This technique has been instrumental in studying the structure and dynamics of high-molecular-weight systems, including heat-shock protein oligomers of over 400 kDa. rsc.orgresearchgate.net The narrow linewidths achieved with Methyl-TROSY enable the resolution of individual alanine residues even in very large biomolecular assemblies, providing insights into allosteric mechanisms and protein-protein interactions. rsc.orgrsc.org

Single-Crystal 15N NMR for Molecular Doping Analysis

Single-crystal NMR offers unparalleled resolution and provides information about the orientation of molecules within a crystal lattice. This technique has been employed to directly observe and characterize trace amounts of L-Alanine (15N) doped into other molecular crystals. researchgate.netrsc.org

A notable application is the study of L-alanine-doped triglycine (B1329560) sulfate (B86663) (TGS) crystals. By using 15N-labeled L-alanine, researchers were able to directly detect the dopant, which is present at very low concentrations. researchgate.netrsc.org The anisotropic 15N chemical shifts, which vary depending on the crystal's orientation relative to the magnetic field, revealed that the alanine molecules substitute a specific glycine (B1666218) site within the TGS crystal structure with high selectivity. researchgate.net This approach provided direct evidence of the doping mechanism and the chemical state of the alanine molecule within the host crystal, demonstrating the power of single-crystal 15N NMR for analyzing molecular-level details in doped materials. researchgate.netrsc.org

Quantitative 15N NMR for Isotope Enrichment

Determining the precise level of 15N incorporation is critical for the interpretation of isotope labeling experiments. Quantitative 15N NMR provides a direct method for measuring isotope enrichment. However, challenges such as long relaxation times and the negative Nuclear Overhauser Effect (NOE) for 15N can complicate accurate quantification. researchgate.net

To achieve reliable quantitative data, experimental parameters must be carefully optimized, including the use of appropriate relaxation delays and proton decoupling schemes. researchgate.net Researchers have developed protocols for the quantitative analysis of 15N-labeled metabolites, including L-alanine, in cell extracts. researchgate.net These methods are essential for metabolic flux analysis, where accurate measurement of isotope incorporation into various metabolites is required to map pathway activities. Furthermore, in the context of producing sparsely labeled proteins for NMR studies, mass spectrometry is often used as a complementary technique to quantify the degree of 15N enrichment in specific amino acids like alanine. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry provides exceptional sensitivity and is a powerful tool for quantifying the incorporation of L-Alanine (15N) into various biological molecules. It is often coupled with chromatographic separation techniques for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Derivatives

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. Since amino acids like L-alanine are non-volatile, they must first be chemically modified into volatile derivatives. nih.gov This derivatization step is crucial for successful GC-MS analysis.

GC-MS has been used to determine the 15N-enrichment of plasma L-alanine in human metabolic studies. nih.gov Following the administration of a single dose of L-Alanine (15N), blood samples are collected, and the plasma amino acids are extracted and derivatized. The resulting derivatives are then analyzed by GC-MS, which separates the derivatized alanine and measures the ratio of the 15N-labeled to the unlabeled molecules. nih.gov This allows for the calculation of kinetic parameters such as amino acid pool sizes and turnover rates, providing valuable information about protein metabolism in different physiological states. nih.gov The selection of appropriate derivatization reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or reagents to form pentafluoropropionyl (PFP) derivatives, is critical for accurate and reproducible results. nih.govmdpi.com

DerivativeDerivatization ReagentsKey Application
N-pivaloyl-(R)-2-butyl-ester Pivaloyl chloride, (R)-(-)-2-butanolChiral separation of D- and L-alanine for isotope analysis. acs.org
N-acetyl methyl esters (NACME) Acetyl chloride, MethanolCompound-specific isotope analysis of amino acids. ucdavis.edu
Trimethylsilyl (TMS) derivatives N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Metabolomic analysis and isotope enrichment studies. mdpi.com
Pentafluoropropionyl (PFP) derivatives Pentafluoropropionic anhydride (B1165640) (PFPA), MethanolQuantitative analysis of amino acids in biological fluids. nih.gov
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

For high-precision isotope ratio measurements, GC-C-IRMS is the gold standard. In this technique, compounds eluting from the gas chromatograph are combusted into simple gases (e.g., N₂) before entering the isotope ratio mass spectrometer. researchgate.netvliz.be This process allows for extremely accurate determination of the 15N abundance.

GC-C-IRMS has been instrumental in tracing nitrogen flow in microbial ecosystems. researchgate.netvliz.be One innovative application involves measuring 15N incorporation into bacterial D-alanine. Since D-alanine is a specific component of bacterial peptidoglycan, tracing 15N into this molecule provides a direct measure of nitrogen uptake by bacteria. researchgate.net By comparing the 15N enrichment in D-alanine versus L-alanine in environmental samples incubated with 15N-labeled substrates, researchers can differentiate between bacterial and algal nitrogen uptake. researchgate.net This method has also been applied to achieve compound-specific nitrogen isotope analysis of amino acid stereoisomers, revealing significant differences in the δ15N values of D- and L-alanine in bacteria, which points to isotopic fractionation by enzymes like alanine racemase. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography-mass spectrometry (LC-MS) has become a vital tool for the analysis of L-Alanine (15N) and other isotope-labeled amino acids in various biological and environmental samples. creative-proteomics.comthermofisher.com This technique offers high sensitivity and selectivity, making it suitable for quantifying amino acids in complex matrices like plasma and other biological fluids. thermofisher.comnih.gov

A key advantage of LC-MS is its ability to directly analyze amino acids, often without the need for the extensive derivatization procedures required by gas chromatography (GC). thermofisher.comanchem.pl However, derivatization is sometimes employed to enhance chromatographic separation and ionization efficiency. creative-proteomics.com Common derivatization reagents include ortho-phthalaldehyde (OPA), dansyl chloride, and chloroformates. creative-proteomics.com The choice of whether to derivatize depends on the specific analytical goals and the complexity of the sample matrix.

To ensure accurate quantification and account for matrix effects, uniformly labeled stable isotope internal standards, such as [¹³C, ¹⁵N]-L-Alanine, are often added to samples before analysis. nih.gov This isotope dilution method is a cornerstone of quantitative amino acid analysis by LC-MS/MS. sigmaaldrich.comzivak.com

Modern LC-MS methods can achieve rapid and comprehensive analysis. For instance, a validated method using an Intrada Amino Acid column allows for the separation and quantification of 20 proteinogenic amino acids, including L-Alanine, in just 13 minutes. nih.gov Another approach using a Raptor Polar X column can analyze 45 amino acids in a similar timeframe without derivatization. restek.com These advancements have significantly improved the throughput and efficiency of L-Alanine (15N) research.

Table 1: Comparison of LC-MS Methods for Amino Acid Analysis

FeatureMethod 1Method 2
Column Intrada Amino AcidRaptor Polar X
Analysis Time 13 minutes13 minutes
Number of Amino Acids Analyzed 2045
Derivatization Required NoNo
Internal Standard Uniformly [¹³C, ¹⁵N]-labeled amino acidsAlanine ¹³C₃, ¹⁵N
Application Mouse plasmaHuman plasma
Reference nih.gov restek.com
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Analysis

For bulk IRMS analysis, samples are often introduced into the mass spectrometer via an elemental analyzer (EA-IRMS). acs.orgacs.org The sample is combusted at high temperatures (e.g., 950 °C) in the presence of an oxidant, and the resulting gases are then purified and separated before entering the IRMS. acs.org

While bulk analysis provides an average isotopic value for the entire sample, it can be limited in its ability to differentiate between various components that contribute to the total isotope value. fmach.it For more detailed information on the isotopic composition of individual amino acids like L-Alanine, IRMS is often coupled with a separation technique like gas chromatography (GC-C-IRMS). fmach.itresearchgate.net

Despite this limitation, bulk IRMS remains a valuable tool for certain applications, such as food authentication and studies of nitrogen cycling. fmach.it For instance, the δ¹⁵N value of amino acids can be influenced by factors like the type of fertilizer used in agriculture, allowing for the potential differentiation between organic and conventional products. fmach.it

Chemical Ionization GC-MS for Isotope Enrichment

Gas chromatography-mass spectrometry with chemical ionization (CI-GC-MS) is a sensitive method for determining the isotope enrichment of L-Alanine (15N), particularly in studies involving bacterial cell walls. nih.gov This technique allows for the detection of very low levels of isotope enrichment, making it suitable for environmental labeling studies. vliz.be

In CI-GC-MS, a reagent gas like methane (B114726) is introduced into the ion source, leading to a softer ionization process compared to electron impact (EI) ionization. nih.govnih.gov This can result in less fragmentation of the analyte molecule, which can be advantageous for isotopic analysis. nih.gov

One notable application of CI-GC-MS is the analysis of D-Alanine, a biomarker for bacteria. nih.govvliz.be By measuring the ¹⁵N enrichment in D-Alanine, researchers can trace nitrogen uptake by bacterial communities. researchgate.net For instance, a method using negative ion chemical ionization has been shown to detect as little as 8 picograms of a derivatized D-alanine standard. nih.gov This high sensitivity is crucial for studying microbial processes in natural environments where the concentration of specific biomarkers may be low. vliz.be

While powerful, early applications of GC-MS for analyzing ¹⁵N incorporation were often limited to samples with very high levels of isotope enrichment. vliz.be The development of more sensitive techniques like GC-combustion-IRMS (GC-C-IRMS) has since allowed for the analysis of trace-level enrichments. vliz.be However, CI-GC-MS remains a valuable tool, especially when high sensitivity for specific derivatized compounds is required. nih.gov

Chromatographic Separation Techniques for Enantiomers and Metabolites

Chiral Separation for D- and L-Alanine Analysis

The separation of D- and L-alanine enantiomers is crucial in many research areas, including studies of bacterial metabolism and astrobiology. vliz.bemdpi.com Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques used for this purpose. acs.orgnih.gov

In GC, chiral separation is often achieved using a chiral stationary phase, such as a Chirasil-L-Val column. researchgate.netvliz.be This type of column allows for the direct separation of the enantiomers after they have been converted into volatile derivatives. vliz.be Another GC-based approach involves derivatizing the amino acids with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. acs.org This method avoids potential issues with nitrogen-containing chiral stationary phases that could interfere with ¹⁵N analysis. acs.orgresearchgate.net

High-performance liquid chromatography (HPLC) is also widely used for chiral separations. nih.govmdpi.com Similar to GC, this can be done directly on a chiral stationary phase or indirectly by forming diastereomers with a chiral derivatizing agent. nih.gov Recent advancements in LC include the use of core-shell tandem columns that can achieve baseline separation of the enantiomers of all proteinogenic amino acids in under a minute. nih.gov

The choice of method depends on the specific research question and the available instrumentation. For instance, multidimensional GC has been employed to resolve the enantiomeric distribution of alanine in meteorite samples, providing insights into the potential origins of life. mdpi.com

Table 2: Chiral Separation Techniques for Alanine Enantiomers

TechniqueMethodStationary Phase/ReagentApplicationReference
GC Direct SeparationChirasil-L-Val columnBacterial metabolism studies researchgate.netvliz.be
GC Diastereomer Formation(R)-(-)-2-butanol and pivaloyl chlorideMicrobial peptidoglycan analysis acs.org
LC Direct SeparationQuinine carbamate (B1207046) weak anion exchanger and zwitterionic chiral ion-exchanger tandem columnUntargeted enantioselective amino acid analysis nih.gov
LC Diastereomer FormationChiral derivatizing agent (e.g., (R)-BiAC)Analysis of D- and L-amino acids in human urine mdpi.com

Advanced Data Analysis and Modeling for Isotopic Tracing

The data generated from L-Alanine (15N) tracing experiments requires sophisticated analysis and modeling to extract meaningful biological information. researchgate.netnih.gov These approaches are essential for quantifying metabolic fluxes and understanding the dynamics of nitrogen metabolism. researchgate.netresearchgate.net

A key aspect of data analysis is the correction for the natural abundance of stable isotopes. nih.gov Algorithms have been developed to deconvolve the mass spectra of labeled and unlabeled peptides, allowing for the accurate determination of the fraction of newly synthesized protein. nih.gov

Numerical tracing models are powerful tools for analyzing data from ¹⁵N labeling experiments. researchgate.net These models use the concentrations of ¹⁵N-labeled compounds, such as L-Alanine, as input to quantify the rates of various nitrogen transformation processes. researchgate.net By optimizing kinetic parameters, these models can provide a detailed picture of nitrogen dynamics within a biological system. researchgate.net

In the context of cancer research, stable isotope tracing with L-Alanine (15N) and other labeled compounds is used to identify dysregulated metabolic pathways. nih.gov Advanced data analysis tools are crucial for interpreting the complex datasets generated in these studies and for identifying potential therapeutic targets. nih.gov The development of new tracers and metabolite databases continues to expand the capabilities of these analytical approaches. nih.gov

The ultimate goal of these advanced data analysis and modeling techniques is to move beyond simple measurements of isotope enrichment to a comprehensive understanding of the biochemical basis of metabolic processes. nih.gov

Metabolic Flux Analysis (MFA) Algorithms and Software

The quantification of metabolic fluxes using stable isotopes like L-ALANINE (15N) relies on sophisticated algorithms and software to deconvolve complex labeling data. Metabolic Flux Analysis (MFA) has become a cornerstone in systems biology for understanding cellular physiology and metabolic engineering. cam.ac.uk The fundamental principle of MFA is to track the path of isotopic tracers, such as the 15N label in L-alanine, through metabolic networks. nih.gov This allows researchers to determine the rates of intracellular reactions that are not directly measurable.

Two primary approaches in MFA are the optimization approach and the direct approach. The optimization approach involves creating a non-linear optimization task where potential flux values are iteratively generated until they align with the measured labeling patterns. cdnisotopes.comsethnewsome.org In contrast, the direct approach supplements linear balance constraints from the steady state with linear constraints derived from the abundances of different metabolite labeling patterns, thereby avoiding the complexities of non-linear optimization. cdnisotopes.comsethnewsome.org

A variety of software tools have been developed to facilitate these analyses. These platforms typically support the entire MFA workflow, from experimental design and data processing to flux calculation and visualization. While many tools are broadly applicable to stable isotope labeling experiments, their utility extends to studies involving L-ALANINE (15N).

For instance, software like Thermo Scientific™ Compound Discoverer™ enables the detection and analysis of compounds labeled with stable isotopes. jst.go.jpnih.gov It provides processing workflows that can identify unlabeled compounds and then detect their isotopologues, such as those incorporating 15N from L-alanine. jst.go.jpnih.gov Similarly, tools like MaxQuant , MSQuant , and Census have been developed for the quantitative analysis of stable isotope labeling data in proteomics and metabolomics. osti.gov

More specialized software has been developed to handle the complexities of flux analysis. OpenFLUX and INCA are powerful software packages that incorporate functions for modern 13C-based and, by extension, 15N-based MFA. medchemexpress.com These tools can handle complex tasks such as calculating isotopic labeling enrichment using frameworks like the elementary metabolite unit (EMU), determining confidence intervals for estimated fluxes, and analyzing data from parallel labeling experiments. ub.edu The development of such comprehensive software has been crucial in advancing the application of MFA in diverse research areas, including the study of nitrogen metabolism using tracers like L-ALANINE (15N). medchemexpress.comnih.gov

The table below summarizes some of the software and algorithms pertinent to MFA, including those applicable to L-ALANINE (15N) studies.

Software/AlgorithmKey FeaturesApplication in L-ALANINE (15N) Research
Compound Discoverer™ Detects labeled compounds and their isotopologues; integrates with databases like mzCloud and ChemSpider. jst.go.jpnih.govIdentification and quantification of 15N-labeled metabolites derived from L-ALANINE (15N).
SILVER Quality control of quantification at spectrum, peptide, and protein levels; supports various MS data formats. osti.govAccurate quantification of 15N enrichment in proteins and peptides from L-ALANINE (15N) labeling.
OpenFLUX / INCA Rapid calculation of isotopic labeling enrichment (EMU framework); determination of flux confidence intervals. medchemexpress.comub.eduDetailed modeling and calculation of nitrogen metabolic fluxes using L-ALANINE (15N) tracer data.
13C-Flux Spectral Analysis (FSA) / 15N-Flux Spectral Ratio Analysis (FSRA) Identifies probable spectrum of carbon and nitrogen substrates. acs.orgDetermining the contribution of L-alanine as a nitrogen source in metabolic pathways.
Enhanced Flux Potential Analysis (eFPA) Integrates enzyme expression data with metabolic network architecture to predict relative flux levels. epa.govLinking changes in enzyme expression to alterations in nitrogen metabolic fluxes involving L-alanine.

Kinetic Modeling of Isotope Turnover and Flux

Kinetic modeling of isotope turnover provides a dynamic view of metabolic processes, complementing the steady-state information from traditional MFA. By tracking the rate of incorporation and disappearance of isotopes like 15N from L-alanine over time, researchers can gain deeper insights into the kinetics of metabolic reactions and pathways. mdpi.com

A central concept in these studies is the measurement of isotopic enrichment in various metabolites and proteins following the introduction of a labeled tracer. mdpi.com For L-ALANINE (15N), this involves administering the labeled amino acid and then measuring the 15N abundance in different biological components, such as plasma amino acids, proteins, and urinary excretion products, at various time points. nih.gov

The data obtained from these time-course experiments are then fitted to kinetic models. A common approach is the use of a first-order kinetic model, which describes the exponential change in isotopic enrichment over time. mdpi.com These models allow for the calculation of key kinetic parameters, including the rate of isotope incorporation, the half-life of the labeled molecule, and the time required to reach isotopic steady-state. plos.org

Kinetic flux profiling (KFP) is another powerful approach that measures metabolic fluxes based on the speed of isotopic label transmission from a nutrient to downstream metabolites. nih.gov The half-time of labeling of a metabolite is directly related to the flux and inversely related to the size of the metabolite pool. nih.gov This method has been successfully applied to measure nitrogen metabolism fluxes in various organisms. nih.gov

Research comparing different isotopic tracers for alanine flux has shown that while the absolute flux estimates may differ depending on the tracer used (e.g., [15N]alanine vs. [2H3]alanine), they provide equivalent information about changes in alanine kinetics under different nutritional conditions. nih.gov

The following table presents data from a study on Pacific bluefin tuna, illustrating the kinetic parameters of 15N incorporation from the diet into various amino acids, including alanine. plos.org

Amino AcidHalf-life (t0.5) in daysTime to Steady-State (t0.95) in days
Alanine (Ala) 28.6123.9
Glutamic Acid (Glx) 55.4239.9
Phenylalanine (Phe) 136.2589.6
Threonine (Thr) 305.41322.0

Data adapted from a study on Pacific bluefin tuna, showing the time-based 15N amino acid incorporation rates. plos.org

Isotopic Fractionation Pattern Interpretation

Isotopic fractionation, the differential partitioning of heavy and light isotopes during chemical and physical processes, provides another layer of information in metabolic studies using L-ALANINE (15N). The interpretation of 15N fractionation patterns in amino acids can reveal details about metabolic pathways and enzymatic reactions.

During metabolic processes, enzymatic reactions can lead to a preference for either the lighter (14N) or heavier (15N) isotope, resulting in a change in the 15N/14N ratio of the product compared to the substrate. jst.go.jpresearchgate.net For instance, transamination and deamination reactions are known to cause significant isotopic fractionation. sethnewsome.org

Amino acids are often categorized as "trophic" or "source" amino acids based on their 15N fractionation patterns in food web studies. Trophic amino acids, such as glutamic acid, aspartic acid, and alanine, undergo significant 15N enrichment with each trophic level due to their involvement in transamination and deamination reactions. sethnewsome.orgnih.gov Source amino acids, like phenylalanine, typically show little change in their δ15N values as they are not as extensively metabolized in ways that fractionate nitrogen. sethnewsome.orgnih.gov

The δ15N value, which represents the deviation of the 15N/14N ratio of a sample from a standard, is a key metric in these analyses. acs.org Studies have shown that the δ15N of alanine can vary depending on the metabolic state and the nitrogen source. For example, in the bacterium Vibrio harveyi, cells grown on alanine as the sole nitrogen and carbon source were depleted in 15N relative to the substrate. researchgate.net

Research on the enzymatic oxidation of L-alanine has used 15N kinetic isotope effects to elucidate reaction mechanisms. The observed 15N kinetic isotope effect (E_obs) can be calculated based on the change in the 15N/14N ratio of the remaining substrate over the course of the reaction. nih.gov Such studies have provided evidence for specific chemical steps, like hydride transfer, in enzymatic reactions involving alanine. nih.gov

Furthermore, compound-specific isotope analysis of amino acid enantiomers has revealed significant differences in the δ15N values of D-alanine and L-alanine in bacterial peptidoglycan. acs.org These differences are attributed to enzymatic reactions, including those catalyzed by alanine racemase, which result in 15N-depleted D-alanine. acs.org

The table below presents δ15N values for D- and L-alanine in the peptidoglycan of different bacteria, highlighting the isotopic fractionation that occurs during their synthesis.

Bacterial Speciesδ15N of D-Alanine (‰)δ15N of L-Alanine (‰)
Staphylococcus staphylolyticus19.2 ± 0.521.3 ± 0.8
Bacillus subtilis6.2 ± 0.28.2 ± 0.4

Data adapted from a study on compound-specific nitrogen isotope analysis of amino acid enantiomers. acs.org

Applications of L Alanine 15n in Metabolic Research

Protein Metabolism and Dynamics

The continuous synthesis and breakdown of proteins, collectively known as protein turnover, are fundamental to numerous physiological functions. L-ALANINE (15N) has become an invaluable tool for quantifying these processes at both the whole-body and tissue-specific levels.

Investigation of Whole-Body Protein Turnover

The use of L-ALANINE (15N) offers a non-invasive method to assess whole-body protein turnover. nih.gov By administering an oral dose of L-ALANINE (15N) and subsequently measuring the enrichment of ¹⁵N in urinary end products like urea (B33335) and ammonia (B1221849), researchers can calculate the rate at which the body's total protein is being synthesized and broken down. unar.ac.idresearchgate.net This end-product method is predicated on the principle that the ingested ¹⁵N from alanine (B10760859) will distribute between the pathways of protein synthesis and amino acid oxidation in the same proportion as the body's total amino acid pool. researchgate.net

This approach has proven particularly useful in clinical and field research settings where invasive procedures are impractical. For instance, a study on severely burned children utilized a single oral dose of ¹⁵N-alanine to measure whole-body protein turnover, revealing significantly elevated turnover rates compared to healthy controls, indicative of a persistent stress response. nih.gov Another study assessed whole-body protein turnover in military personnel by administering ¹⁵N-alanine and collecting urine over a 10-12 hour period. unar.ac.id The findings from such studies provide crucial insights into the metabolic demands of extreme physiological stress and inform nutritional strategies. unar.ac.id

Research ApplicationSubject GroupKey Findings
Assessment of metabolic stressSeverely burned childrenTotal protein turnover was significantly higher (4.53 g/kg/day) compared to healthy controls (3.20 g/kg/day), reflecting a continued stress response. nih.gov
Impact of extreme trainingUS MarinesFollowing 18 days of intense training, whole-body protein balance was reduced due to a 19.3% increase in protein breakdown and an 8.2% decrease in protein synthesis. unar.ac.id

Measurement of Protein Synthesis and Degradation Rates

L-ALANINE (15N) is instrumental in determining the fractional synthetic rate (FSR) of proteins, which represents the proportion of the protein pool synthesized within a specific timeframe. nih.govunja.ac.id By tracing the incorporation of the ¹⁵N label from alanine into newly synthesized proteins, the rate of protein synthesis can be quantified. nih.gov This is often achieved by measuring the enrichment of ¹⁵N in protein-bound alanine relative to the enrichment in the precursor pool of free amino acids. oup.com

The rate of protein degradation can subsequently be estimated by comparing the rate of protein synthesis to the net change in protein mass or growth rate. oup.com For example, in a study on plant metabolism, the rate of protein synthesis was calculated using the enrichment of free alanine as the precursor pool, and this was then compared with the relative growth rate to estimate the rate of protein degradation. oup.com While not directly using L-ALANINE (15N), the principles are transferable. In studies on dogs, L-[alpha-¹⁵N]lysine was used to show that in the postabsorptive state, muscle protein degradation was greater than synthesis. nih.gov

Elucidation of Amino Acid Flux in Physiological Systems

A study comparing L-[¹⁵N]-alanine and L-[3,3,3-²H₃]alanine as tracers found that while the absolute flux values differed between the two isotopes, both provided equivalent information about changes in alanine kinetics in response to different nutritional states in obese and healthy individuals. nih.gov The research demonstrated that alanine flux decreased during a hypocaloric diet in obese subjects and increased in the fed state in healthy adults, highlighting the dynamic nature of amino acid transport and utilization. nih.gov The rapid appearance of the ¹⁵N isotope in urinary urea and ammonia after a pulse injection of ¹⁵N-L-alanine suggests that transamination is a key initial step in its metabolic fate. nih.gov

Specific Protein Labeling for Structural and Dynamic Studies

In the field of structural biology, L-ALANINE (15N) is employed for the specific labeling of proteins for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.comisotope.com By incorporating ¹⁵N-labeled alanine into a protein, researchers can obtain detailed information about the protein's three-dimensional structure, dynamics, and interactions with other molecules. nmr-bio.com

This technique is particularly valuable for studying large proteins and protein complexes, where uniform labeling can lead to overly complex spectra. biorxiv.org Methyl-labeling, where the methyl group of alanine is isotopically labeled, is a powerful approach that has been enhanced by the use of ¹⁵N-labeled alanine. nih.gov This selective labeling strategy helps to reduce spectral crowding and improve the resolution of NMR data, enabling the study of challenging biological systems. nmr-bio.combiorxiv.org

Carbon and Nitrogen Metabolic Pathways

L-ALANINE (15N) is also a crucial tool for dissecting the intricate pathways of carbon and nitrogen metabolism, particularly in the context of amino acid biosynthesis.

Elucidation of Alanine Biosynthesis Pathways

The biosynthesis of alanine is a key metabolic process that links carbohydrate and amino acid metabolism. The primary route for alanine synthesis is the reversible transamination of pyruvate (B1213749), a product of glycolysis, catalyzed by the enzyme alanine aminotransferase (AlaAT). cabidigitallibrary.org This reaction involves the transfer of an amino group, often from glutamate (B1630785), to pyruvate to form alanine. cabidigitallibrary.org

Role in Glucose-Alanine Cycle and Inter-organ Nitrogen Transport

L-Alanine (15N) is crucial for quantifying the activity of the Glucose-Alanine Cycle (also known as the Cahill Cycle), a vital pathway for transporting nitrogen from peripheral tissues, primarily skeletal muscle, to the liver. wikipedia.orgontosight.ai In muscles, when amino acids are catabolized for energy, their nitrogen groups are transferred to pyruvate, a product of glycolysis, to form alanine. wikipedia.orgtuscany-diet.net This reaction is catalyzed by alanine aminotransferase (ALT). wikipedia.org

The newly synthesized alanine, now carrying the nitrogen, is released into the bloodstream and transported to the liver. tuscany-diet.netyoutube.com In the liver, the process is reversed: alanine is converted back to pyruvate, and its amino group is transferred to α-ketoglutarate to form glutamate. tuscany-diet.net The nitrogen can then be safely incorporated into urea for excretion, while the pyruvate is used to synthesize new glucose (gluconeogenesis). wikipedia.orgtuscany-diet.net This glucose is released back into the circulation, where it can be taken up by muscles, thus closing the cycle. tuscany-diet.net

Studies using intravenously administered 15N-L-alanine have demonstrated the rapid appearance of the 15N isotope in plasma urea and urinary urea and ammonia. nih.gov This provides direct evidence of the efficient transport of alanine's nitrogen to the liver and its subsequent processing through the urea cycle, a key function of inter-organ nitrogen transport. wikipedia.orgnih.gov The cycle is particularly important during periods of fasting or extended exercise, facilitating the removal of toxic ammonia from muscle while simultaneously supplying the liver with a substrate for glucose production. ontosight.ainih.gov

Intermediary Metabolism and Anaplerosis through TCA Cycle

L-Alanine (15N) is a key tool for investigating intermediary metabolism, particularly the process of anaplerosis, which is the replenishment of intermediates in the Tricarboxylic Acid (TCA) cycle. pnas.org The carbon skeleton of alanine, upon its conversion to pyruvate, can enter the TCA cycle in several ways. biorxiv.org Pyruvate can be converted to acetyl-CoA by pyruvate dehydrogenase or to oxaloacetate (OAA) by pyruvate carboxylase, directly replenishing the pool of TCA cycle intermediates. biorxiv.org

Maintaining the levels of TCA cycle intermediates is critical for cellular biosynthesis, as molecules like citrate (B86180) and α-ketoglutarate are precursors for fatty acid and amino acid synthesis, respectively. pnas.org Research in glioblastoma cells, for instance, has shown that glutamine metabolism is a major anaplerotic pathway, leading to the secretion of nitrogen in the form of ammonia and alanine. pnas.org The use of L-[α-15N]glutamine allows researchers to track the appearance of the label in secreted [15N]alanine, demonstrating the interconnectedness of amino acid pools in supporting the TCA cycle. pnas.org

Studies on liver metabolism have highlighted that alanine and pyruvate are crucial for maintaining mitochondrial function and protecting against oxidative stress. biorxiv.orgnih.gov When mitochondrial pyruvate import is compromised, the cell can increase its reliance on other amino acids, like glutamine and alanine, to maintain TCA cycle flux. biorxiv.orgnih.gov Using tracers such as 15N-L-alanine allows researchers to dissect these compensatory mechanisms and understand how cells maintain metabolic homeostasis under stress.

Nitrogen Assimilation and Transamination Reactions

The 15N label on L-alanine makes it an exemplary substrate for tracing nitrogen assimilation and transamination reactions, which are fundamental to all life. Transamination, the transfer of an amino group from an amino acid to a keto acid, is a central hub of nitrogen metabolism. Studies with 15N-L-alanine show that its nitrogen is rapidly transferred to other metabolic pools, indicating that transamination is a primary and key step in its metabolism. nih.gov

In plant sciences, experiments using dual-labeled L-alanine (e.g., L-Ala-1-13C,15N) have provided detailed insights into nitrogen uptake and metabolism. frontiersin.org When cucumber seedlings were supplied with 15N-labeled alanine, the 15N isotope was rapidly assimilated and found in other free amino acids within the roots, predominantly glutamate, glutamine, aspartate, and asparagine. frontiersin.org This confirms that while intact alanine is taken up, its nitrogen is quickly distributed throughout the plant's primary nitrogen metabolism pathways via transamination. frontiersin.org

Similarly, in symbiotic nitrogen fixation, studies using 15N2 gas with soybean nodules showed that the newly fixed nitrogen is rapidly incorporated into alanine and glutamate within the bacteroids. nih.gov In some bacteria, alanine transaminase provides the major pathway for alanine biosynthesis under ammonium-rich conditions, a reversible reaction that can be tracked using 15N isotopes. pnas.org These studies underscore the utility of 15N-L-alanine in mapping the flow of nitrogen from its initial uptake or fixation to its incorporation into the vast network of nitrogenous compounds within an organism.

Enzymology and Reaction Mechanisms

Characterization of Alanine Aminotransferase (AlaAT) Activity

15N-L-alanine is an invaluable tool for characterizing the in vivo activity and regulation of Alanine Aminotransferase (AlaAT, EC 2.6.1.2). oup.comnih.gov This enzyme catalyzes the reversible reaction L-alanine + α-ketoglutarate ↔ pyruvate + L-glutamate, playing a pivotal role in linking carbon and nitrogen metabolism. oup.comcapes.gov.br

Research in the model legume Medicago truncatula has effectively used [15N]alanine and [15N]glutamate to probe AlaAT function under different oxygen levels. oup.comnih.gov Under normal oxygen (normoxic) conditions, feeding [15N]alanine to seedlings resulted in significant 15N labeling of glutamate, demonstrating that AlaAT actively catalyzes the synthesis of glutamate using alanine as the nitrogen donor. wikipedia.orgoup.com Conversely, under low oxygen (hypoxic) conditions, this reaction was inhibited. oup.comnih.gov When [15N]glutamate was supplied under hypoxia, the 15N abundance in alanine was almost four times higher than in the normoxic control, indicating that the enzyme's activity had shifted to preferentially synthesize and accumulate alanine. oup.com This demonstrates a sophisticated regulation of AlaAT at both transcriptional and post-translational levels, which can be clearly elucidated using 15N-labeled substrates. oup.comnih.gov

Table 1: Influence of Oxygen Status on Alanine Aminotransferase (AlaAT) Activity in Medicago truncatula Seedlings as Determined by 15N Labeling
Condition15N Substrate FedPrimary 15N-Labeled ProductInferred AlaAT Reaction DirectionKey Finding
Normoxia[15N]alanineGlutamate, Glycine (B1666218), SerineAlanine → GlutamateAlaAT activity is readily reversible, with significant synthesis of glutamate from alanine. wikipedia.orgoup.com
Hypoxia[15N]alanine(Labeling of glutamate and glycine is inhibited)Alanine → Glutamate (Inhibited)The pathway utilizing alanine as a nitrogen donor is shut down. oup.comnih.gov
Normoxia[15N]glutamateAlanineGlutamate → AlanineAlaAT synthesizes alanine using glutamate as the amino donor. oup.com
Hypoxia[15N]glutamateAlanine (strongly increased)Glutamate → Alanine (Stimulated)AlaAT activity is strongly directed towards alanine synthesis, leading to its accumulation. oup.comnih.govmdpi.com

Studies on Alanine Dehydrogenase (AldA) Regulation and Function

Alanine Dehydrogenase (AldA, EC 1.4.1.1) is a bacterial enzyme that catalyzes the reversible NAD+/NADH-linked conversion of L-alanine to pyruvate and ammonia. nih.govresearchgate.net This enzyme is a critical link between carbon and nitrogen metabolism, participating in both nitrogen assimilation (reductive amination of pyruvate) and catabolism (oxidative deamination of alanine). researchgate.netunl.edu The use of 15N isotopes is central to understanding its physiological role. For example, preparing 15N-labeled L-alanine can be achieved by coupling the AldA reaction with another dehydrogenase reaction. nih.gov

In nitrogen-fixing bacteria like Rhizobium leguminosarum, 15N2 labeling studies have confirmed that AldA is responsible for the de novo synthesis of alanine in bacteroids. nih.gov The regulation of the aldA gene is complex; its expression is induced by alanine itself and is controlled by a regulator protein, AldR. ox.ac.uk In Paenibacillus sabinae, AldA activity allows the organism to perform nitrogen fixation even in the presence of high external ammonium (B1175870) concentrations. nih.gov This is achieved by synthesizing alanine from pyruvate and ammonium, which can be traced using 15NH4+. pnas.orgnih.gov

The function of AldA varies between species; it can play a biosynthetic role for nitrogen assimilation in some bacteria or a catabolic role for energy production during sporulation in others. unl.edu Assays using 15N-L-alanine can directly measure the oxidative deamination activity by tracking the release of 15NH4+, while using 15NH4+ and pyruvate allows for the study of its reductive amination activity, providing precise measurements of the enzyme's kinetic properties and its response to different metabolic conditions. researchgate.net

Isotopic Effects in Alanine Racemase Reactions and Enantiomer Interconversion

Alanine racemase (EC 5.1.1.1) is an enzyme unique to bacteria that catalyzes the interconversion of L-alanine and D-alanine. acs.orgcsic.es D-alanine is an essential component for the synthesis of the peptidoglycan layer of the bacterial cell wall, making this enzyme an attractive target for antibiotics. csic.es The use of stable isotopes, including 15N, can reveal subtle details about the enzyme's reaction mechanism through the study of kinetic isotope effects.

A kinetic isotope effect occurs when an atom at a position involved in bond-breaking or bond-making in the rate-limiting step of a reaction is replaced by a heavier isotope. Compound-specific nitrogen isotope analysis (CSIA) of alanine enantiomers in bacteria provides a powerful way to study these effects in vivo. Research on Staphylococcus staphylolyticus and Bacillus subtilis revealed that D-alanine is significantly depleted in 15N compared to L-alanine. acs.org This suggests that enzymatic pathways, including the alanine racemase reaction, produce a distinct nitrogen isotopic fractionation, resulting in D-alanine that is isotopically "lighter" (15N-depleted). acs.org

This observation of a natural isotopic difference between the enantiomers points to an isotope effect during the racemization process. acs.org Such effects can provide critical information about the transition state of the reaction and help determine which steps in the catalytic cycle are rate-limiting. Detailed kinetic studies using artificially enriched 15N-L-alanine as a substrate could further quantify the magnitude of this isotope effect, offering deeper insights into the free energy barriers of the alanine racemase mechanism. csic.es

Table 2: Natural Nitrogen Isotope (δ15N) Composition of Alanine Enantiomers in Bacteria
Bacterial SpeciesAlanine Enantiomerδ15N (‰ vs air)Observation
Staphylococcus staphylolyticusL-Alanine21.3 ± 0.8D-alanine is depleted in 15N by 2.0‰ relative to L-alanine. acs.org
D-Alanine19.2 ± 0.5
Bacillus subtilisL-Alanine8.2 ± 0.4D-alanine is depleted in 15N by 2.0‰ relative to L-alanine. acs.org
D-Alanine6.2 ± 0.2

Mechanistic Insights into Amino Acid Biosynthesis and Catabolism

L-Alanine (15N) is a stable isotope-labeled form of the non-essential amino acid L-alanine, where the standard nitrogen atom (¹⁴N) is replaced by the heavier ¹⁵N isotope. cymitquimica.com This labeling does not alter the compound's chemical properties but allows it to be used as a tracer to follow the intricate pathways of nitrogen metabolism in living systems. cymitquimica.commedchemexpress.com By introducing L-Alanine (15N) and tracking the journey of the ¹⁵N atom, researchers can gain profound mechanistic insights into the synthesis (anabolism) and breakdown (catabolism) of amino acids.

The central role of L-alanine in metabolism is intrinsically linked to pyruvate, a key intermediate in carbohydrate metabolism. The biosynthesis and catabolism of alanine are primarily mediated by transamination reactions, catalyzed by aminotransferases. drugbank.com

Tracing Nitrogen Flow in Biosynthesis:

The synthesis of L-alanine from pyruvate occurs via a transamination reaction, most commonly involving glutamate as the amino group donor. The enzyme alanine aminotransferase (ALT) facilitates the transfer of an amino group from glutamate to pyruvate, yielding L-alanine and α-ketoglutarate.

When L-Alanine (15N) is used in tracer studies, its ¹⁵N-labeled amino group can be tracked as it is transferred to other molecules. For instance, in studies of pancreatic ductal adenocarcinoma (PDAC) cells, researchers used ¹⁵N-labeled alanine to follow its metabolic fate. aacrjournals.org They observed significant incorporation of the ¹⁵N label into other amino acids, demonstrating the active role of alanine in providing nitrogen for the synthesis of new amino acids. aacrjournals.org This highlights how alanine serves as a key node in the cellular nitrogen economy, distributing nitrogen derived from its own breakdown to fuel the production of other essential building blocks. aacrjournals.org

Elucidating Catabolic Pathways:

The catabolism of L-alanine is essentially the reverse of its synthesis. L-alanine donates its amino group to α-ketoglutarate, reforming pyruvate and generating glutamate. The pyruvate can then be utilized in several major metabolic pathways, including the tricarboxylic acid (TCA) cycle for energy production or as a precursor for gluconeogenesis (the synthesis of glucose). drugbank.com

The fate of the nitrogen atom is a critical aspect of catabolism. Following the administration of L-Alanine (15N), the appearance of the ¹⁵N isotope is monitored in various metabolic pools. Studies have shown a rapid appearance of ¹⁵N in plasma urea and ammonia following an injection of ¹⁵N-L-alanine, which indicates that transamination is a key initial step in its metabolism. nih.gov This process is fundamental to the glucose-alanine cycle, a vital inter-organ pathway where muscles, which use glucose for energy, release alanine into the bloodstream. The liver then takes up this alanine, converts it back to pyruvate for gluconeogenesis, and processes the nitrogen into urea for excretion. drugbank.com

Research Findings from Isotope Tracing:

Stable isotope tracing experiments provide quantitative data on the contribution of L-alanine to various metabolic pathways. In a study on pancreatic cancer cells, the incorporation of nitrogen from L-Alanine (15N) into other amino acids was measured, revealing the downstream metabolic network. aacrjournals.org

Table 1: Incorporation of ¹⁵N from L-Alanine (15N) into Other Amino Acids in Pancreatic Cancer Cells
MetaboliteRole in MetabolismObservation from ¹⁵N Tracing
GlutamateCentral hub for nitrogen transferSignificant labeling with ¹⁵N, confirming the primary transamination reaction where alanine donates its amino group. aacrjournals.org
AspartatePrecursor for other amino acids and nucleotides¹⁵N incorporation indicates that glutamate, newly labeled from alanine, further donates its amino group to oxaloacetate to form aspartate. aacrjournals.org
ProlineProtein synthesis and stress responseLabeling with ¹⁵N shows that the nitrogen from alanine can be channeled into the synthesis of other non-essential amino acids derived from glutamate. aacrjournals.org
SerinePrecursor for other amino acids and lipidsThe presence of the ¹⁵N label demonstrates the broad distribution of alanine-derived nitrogen throughout the amino acid pool. aacrjournals.org

These findings, made possible by using L-Alanine (15N), demonstrate that alanine is not merely a component of proteins but an active participant in a dynamic metabolic network, contributing significantly to both energy metabolism and the anabolic synthesis of other crucial biomolecules. aacrjournals.org

L Alanine 15n in Systems Biology and Environmental Studies

Microbial Metabolism and Nitrogen Cycling

The stable isotope L-Alanine (¹⁵N) serves as a powerful tracer in elucidating the complex dynamics of nitrogen within microbial ecosystems. By introducing this labeled compound, researchers can track the movement and transformation of nitrogen through various metabolic pathways, providing critical insights into microbial activity and nutrient cycling.

Tracing Nitrogen Uptake and Assimilation in Bacterial Communities

The use of ¹⁵N-labeled compounds, including L-Alanine, is fundamental to quantifying the uptake and assimilation of nitrogen by bacteria. In laboratory experiments, bacteria are cultured in media containing a ¹⁵N source, such as ¹⁵NH₄Cl, leading to the synthesis of ¹⁵N-labeled proteins and other nitrogenous molecules. alfa-chemistry.com This method allows for the direct tracing of nitrogen as it is incorporated into bacterial biomass. For instance, studies on mycobacteria show that nitrogen from various amino acids, tracked with ¹⁵N isotopes, is incorporated differently; while nitrogen from glutamine is widely distributed into other amino acids, alanine (B10760859) is often used directly as a structural component. frontiersin.org

In more complex environmental samples, such as sediment slurries, ¹⁵N-labeled substrates like an amino acid mixture containing L-Alanine (¹⁵N) are introduced to measure microbial nitrogen uptake. researchgate.netvliz.be By analyzing the incorporation of ¹⁵N into specific bacterial biomarkers, scientists can calculate the total nitrogen uptake by the bacterial community. researchgate.netvliz.be For example, in a study of sediment slurries, bacteria were found to account for 38% of the total uptake of ¹⁵NH₄⁺ and dominated the uptake of a ¹⁵N-labeled amino acid mixture, accounting for 90% of it. researchgate.netvliz.be This demonstrates the significant role of bacteria in processing both inorganic and organic nitrogen sources.

D-Alanine as a Bacterial Biomarker in Isotope Probing

D-Alanine, an enantiomer of L-Alanine, is a unique and effective biomarker for bacterial biomass because it is a key component of peptidoglycan, the structural polymer of bacterial cell walls, and is not typically found in other organisms like archaea or eukaryotes. acs.orgvliz.be By measuring the incorporation of ¹⁵N from a labeled source into D-Alanine, researchers can specifically quantify nitrogen uptake and metabolic activity of the bacterial portion of a microbial community. researchgate.netvliz.bevliz.be This technique, often utilizing gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), allows for the sensitive detection of ¹⁵N enrichment in D-Alanine even at trace levels. researchgate.netvliz.benasa.gov

The analysis of ¹⁵N in both D-Alanine and L-Alanine can further distinguish between bacterial and algal contributions to nitrogen uptake in mixed microbial populations. researchgate.netvliz.be Since L-Alanine is a common amino acid in all organisms, the comparison of ¹⁵N enrichment in D-Alanine (bacterial) versus L-Alanine (total microbial) provides a direct measure of the relative nitrogen assimilation by bacteria and other microbes like algae. researchgate.netvliz.be Studies have shown significant differences in the nitrogen isotopic compositions of D-alanine and L-alanine within the same bacterial species, suggesting that enzymatic processes like the alanine racemase reaction cause isotopic fractionation. acs.org

Table 1: Research Findings on D-Alanine (¹⁵N) as a Bacterial Biomarker

Research Focus Key Finding Organism/System Studied Citation
Bacterial N Uptake ¹⁵N incorporation into D-Ala was used to calculate total bacterial ¹⁵N uptake. Bacteria accounted for 38% of total ¹⁵NH₄⁺ uptake and 90% of ¹⁵N-amino acid mixture uptake. Sediment slurries researchgate.netvliz.be
Isotopic Fractionation D-alanine in Staphylococcus staphylolyticus and Bacillus subtilis was significantly depleted in ¹⁵N relative to L-alanine, by 2.0‰ in both bacteria. Staphylococcus staphylolyticus, Bacillus subtilis acs.org
Biomarker Specificity D-alanine is considered a specific bacterial biomarker for peptidoglycan. No significant D-alanine signals were detected in archaea or eukaryota. Bacteria, Archaea (Methanobacterium sp.), Eukaryota (Saccharomyces cerevisiae) acs.org

| Inter-species Variation | The D-alanine to nitrogen (DAL/N) ratio in intestinal bacteria varied between pigs and cows and was affected by diet and sampling site in cows. | Pigs, Cows | agriculturejournals.cz |

Nitrogen Transformation Processes in Environmental Microbiomes

L-Alanine (¹⁵N) is instrumental in studying the intricate web of nitrogen transformations within environmental microbiomes, such as those in aquatic sediments. By tracing the path of ¹⁵N from labeled substrates, scientists can unravel how nitrogen is cycled through different pools—from dissolved inorganic and organic forms to microbial biomass. researchgate.netvliz.beint-res.com

Interkingdom Nitrogen Exchange and Competition

In many environments, different microbial groups, such as bacteria and microalgae, compete for the same nitrogen resources. L-Alanine (¹⁵N) helps to dissect these competitive interactions. By using D-alanine as a bacterial biomarker, researchers can partition the total nitrogen uptake between bacteria and other microorganisms like algae. researchgate.netvliz.be

For instance, in a study on benthic microbes, the bacterial contribution to total ¹⁵N incorporation from an amino acid mixture was high initially but decreased significantly after 24 hours, indicating that benthic microalgae (diatoms) ultimately dominated nitrogen uptake. int-res.com In terrestrial systems, there is intense competition for amino acids like L-alanine between plant roots and soil microbes. nih.gov Studies using ¹⁵N- and ¹³C-labeled L-alanine have shown that soil microbes can remove alanine from the soil solution in as little as one minute, subsequently releasing ¹⁵NH₄⁺ that can then be taken up by plants. nih.gov This demonstrates a rapid microbial turnover of organic nitrogen that directly influences its availability to other organisms. In symbiotic relationships, such as those between legumes and rhizobia, alanine has been identified as a key amino acid exchanged between the bacteroid and the plant host. pnas.orgresearchgate.net

Plant Nitrogen Acquisition and Allocation

While inorganic nitrogen forms like nitrate (B79036) and ammonium (B1175870) are primary nutrient sources for plants, the uptake of organic nitrogen, including amino acids and peptides, is increasingly recognized as a significant pathway. L-Alanine (¹⁵N) is a key tool for tracing the absorption and subsequent fate of this organic nitrogen within plant tissues.

Uptake and Assimilation of Organic Nitrogen Forms (Amino Acids, Peptides)

Plants can absorb amino acids directly through their roots and foliage, a process that can be quantified using ¹⁵N-labeled compounds. cdnsciencepub.combiostimulant.com Studies on wheat, for example, have shown that sterile roots can take up ¹⁴C-labeled L-alanine and L-trialanine from solution. nerc.ac.uk When presented with a mixture of nitrogen forms, wheat plants absorbed L-alanine and L-trialanine at rates comparable to inorganic nitrogen. nerc.ac.uk

Once absorbed, the nitrogen from L-Alanine (¹⁵N) is allocated throughout the plant. In barley, ¹⁵N from L-alanine fed to a leaf was primarily transported to the grains and incorporated into storage proteins like hordein. cdnsciencepub.com In cucumber seedlings, ¹⁵N from labeled alanine was acquired by the plant, but compound-specific isotope analysis revealed it was rapidly metabolized. frontiersin.org The nitrogen from alanine was assimilated into other amino acids, predominantly glutamate (B1630785), glutamine, aspartate, and asparagine, which are central to the plant's nitrogen metabolism. frontiersin.org This rapid transformation highlights the dynamic nature of nitrogen allocation within the plant.

Table 2: Plant Uptake and Allocation of L-Alanine (¹⁵N)

Plant Species Key Finding Experimental Detail Citation
Barley (Hordeum vulgare) Most of the ¹⁵N from L-α-alanine fed to leaves was transferred to grains. Hordein acted as a main reservoir for the ¹⁵N. Leaf feeding with ¹⁵N-L-α-alanine. cdnsciencepub.com
Cucumber (Cucumis sativus) Plants acquired up to 6.84% of their N from alanine. Intact alanine was taken up by roots but rapidly metabolized, with its ¹⁵N assimilated into other amino acids (Glu, Gln, Asp, Asn). Hydroponic exposure to dual-labeled L-Alanine (¹³C, ¹⁵N). frontiersin.org
Wheat (Triticum aestivum) Wheat roots took up L-alanine and L-trialanine at rates comparable to inorganic N forms, even at low, realistic soil concentrations. Uptake from solutions containing ¹⁴C- or ¹⁵N-labeled N forms. nerc.ac.uknih.gov

| Grass (Festuca arundinacea) | Plants absorbed amino acids, and the derived ¹³C and ¹⁵N were allocated throughout the plant, with a higher proportion of nitrogen (81.1%) than carbon (64.4%) being sent to stems and leaves. | Hydroponic growth with a mixture of four ¹³C- and ¹⁵N-labeled amino acids, including L-alanine. | copernicus.org |


Nitrogen Remobilization and Translocation in Plant Organs

The stable isotope L-Alanine (¹⁵N) serves as a critical tracer in studies investigating the complex processes of nitrogen (N) remobilization and translocation within plants. These studies are fundamental to understanding how plants efficiently distribute nitrogen from source tissues, such as senescing leaves, to sink tissues, like developing grains.

Research on barley (Hordeum vulgare cv. 'Barke') has provided significant insights into the translocation of amino acids. In one study, ¹⁵N-L-α-alanine was applied to penultimate leaves to track its movement. The results demonstrated that L-alanine is effectively exported from the leaves and transported to the grains. Specifically, 68.9% of the absorbed ¹⁵N from L-α-alanine was translocated to the grains, while a smaller portion remained in the fed leaves. cdnsciencepub.comresearchgate.net This highlights the role of alanine as a transport molecule for nitrogen redistribution to support grain filling. cdnsciencepub.com The majority of the remobilized nitrogen, along with currently absorbed nitrogen, is targeted to the spike, which acts as the primary sink organ. cdnsciencepub.com

Further analysis of the nitrogen fractions within the grains revealed that hordein, the main storage protein in barley, acted as a primary reservoir for the nitrogen derived from ¹⁵N-L-α-alanine. cdnsciencepub.comresearchgate.net This suggests that the synthesis of storage proteins can create a strong sink strength, enhancing the transport of amino acids into the developing grain by rapidly incorporating the imported nitrogen. cdnsciencepub.com Such studies using ¹⁵N-labeled amino acids are invaluable for dissecting the source-sink relationships that govern nitrogen allocation and are crucial for developing strategies to improve nitrogen use efficiency in crops. cdnsciencepub.comsemanticscholar.org General studies using ¹⁵N labeling confirm that nitrogen remobilization from vegetative tissues can contribute 50% to 90% of the grain nitrogen content in cereals, and this process is influenced by environmental conditions like nitrate availability. semanticscholar.orgnih.gov

Table 1: Translocation of ¹⁵N-L-α-Alanine in Barley

Plant Organ Percentage of Total ¹⁵N Absorbed
Grains 68.9%
Fed Leaves 31.1% (calculated)

Data sourced from studies on barley where penultimate leaves were fed with ¹⁵N-L-α-alanine. cdnsciencepub.comresearchgate.net

Genetic Engineering for Enhanced Nitrogen Use Efficiency (e.g., AlaAT overexpression)

A significant area of research in plant biotechnology is the genetic engineering of crops to improve Nitrogen Use Efficiency (NUE). A promising strategy involves the overexpression of the enzyme Alanine Aminotransferase (AlaAT), which catalyzes the reversible transamination between pyruvate (B1213749) and glutamate to form alanine and α-ketoglutarate. The use of L-Alanine (¹⁵N) in conjunction with these genetic modifications helps to elucidate the metabolic changes underpinning the observed improvements in NUE.

Metabolic profiling of these genetically modified plants reveals the mechanisms behind the enhanced NUE. In rice overexpressing HvAlaAT, there was a notable alteration in carbon metabolites, especially those involved in glycolysis and the tricarboxylic acid (TCA) cycle in the roots. frontiersin.orgnih.gov This suggests a higher metabolic turnover rate, which could generate more energy (ATP) to fuel nitrogen assimilation, consequently boosting biomass production. frontiersin.org Interestingly, while the overexpression of AlaAT is expected to increase alanine production, studies have shown that alanine levels might not necessarily accumulate, suggesting its rapid use in other metabolic pathways. nih.gov Studies using ¹⁵N-labeled substrates in Medicago truncatula have shown that under hypoxic conditions, AlaAT activity shifts towards alanine synthesis. mdpi.comnih.gov This metabolic flexibility is crucial for plant survival under stress and highlights the central role of AlaAT in linking carbon and nitrogen metabolism. mdpi.com

Table 2: Impact of AlaAT Overexpression on Crop Performance

Crop Genetic Modification Observed Phenotype Reference
Canola (Brassica napus) Overexpression of barley AlaAT Increased biomass and seed yield under low N; 40% reduction in N fertilizer requirement. cdnsciencepub.comresearchgate.net
Rice (Oryza sativa) Overexpression of barley AlaAT Increased biomass, grain yield, and total N content. nih.govfrontiersin.org
Wheat & Barley Overexpression of barley AlaAT Increased seed production. frontiersin.org

Root Exudation and Rhizosphere Interactions

The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity, largely driven by the release of organic compounds from the roots, known as root exudates. L-Alanine (¹⁵N) is a valuable tool for tracing the flow of nitrogen from the plant into the rhizosphere and understanding its role in plant-microbe interactions.

Root exudates are a complex mixture of compounds, including sugars, organic acids, and amino acids, with alanine being one of the commonly identified amino acids. ijcmas.comnih.gov These exudates can attract and sustain specific microbial communities, some of which can be beneficial to the plant. ijcmas.com The composition of these exudates is not static and can be influenced by plant species, developmental stage, and environmental conditions such as nutrient availability. frontiersin.org

Studies utilizing ¹⁵N labeling techniques have been instrumental in quantifying the amount of nitrogen released through root exudation. For instance, in Lolium perenne (perennial ryegrass), it was found that between 4% and 6% of the total plant ¹⁵N was exuded into the soil over a 48-hour period. nih.govresearchgate.net The primary amino acids exuded by L. perenne were identified as glycine (B1666218), serine, alanine, and aspartic acid. nih.govresearchgate.net Interestingly, while amino acids constituted a large portion of the soluble ¹⁵N pool within the roots, the ¹⁵N levels in the soil were similar for both amino acids and ammonium, suggesting microbial transformation of the exuded amino acids. nih.gov

Cellular and Tissue-Specific Metabolic Investigations

Amino Acid Transport and Utilization in Cultured Cells

The use of L-Alanine (¹⁵N) in studies with cultured cells has provided detailed insights into the mechanisms of amino acid transport and subsequent metabolic utilization at the cellular level. These investigations are particularly relevant in the context of diseases like cancer, where altered metabolism is a key feature.

In pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive cancer, alanine has been identified as a critical nutrient. nih.gov Stable-isotope tracing experiments using ¹⁵N-labeled alanine have been pivotal in demonstrating how PDAC cells take up and utilize this amino acid. aacrjournals.orgaacrjournals.org These studies have shown that the nitrogen from alanine is incorporated into a variety of other molecules, including other proteinogenic amino acids and intermediates of the tricarboxylic acid (TCA) cycle. nih.govaacrjournals.org

A key finding from this research is the identification of specific amino acid transporters responsible for alanine uptake in cancer cells. Quantitative flux analysis revealed that while pancreatic stellate cells (a type of stromal cell in the tumor microenvironment) primarily secrete alanine, PDAC cells actively take it up. nih.gov This unidirectional channeling of alanine is facilitated by the differential expression of transporters. Specifically, PDAC cells upregulate the transporter SLC38A2 to meet their high demand for alanine. nih.gov The loss of SLC38A2 in these cancer cells leads to a significant defect in their ability to internalize alanine, resulting in a metabolic crisis and impaired tumor growth. nih.gov

These findings, made possible by tracing the fate of ¹⁵N-alanine, highlight a metabolic vulnerability in pancreatic cancer. Targeting the specific transporters like SLC38A2 that are responsible for alanine uptake represents a potential therapeutic strategy to starve cancer cells of this crucial nutrient. nih.govaacrjournals.orgaacrjournals.org

Investigating Alanine's Role in Cellular Proliferation and Signaling

L-Alanine, often considered a non-essential amino acid, has been shown to play a significant role in promoting cellular proliferation and influencing signaling pathways, particularly in rapidly dividing cells such as cancer cells and activated immune cells. The use of L-Alanine (¹⁵N) as a tracer has been instrumental in uncovering these roles.

In pancreatic cancer, the enhanced uptake of alanine is directly linked to the metabolic needs associated with rapid proliferation. aacrjournals.orgaacrjournals.org Supplementation with L-alanine has been shown to enhance the proliferation of pancreatic cancer cell lines in culture. nih.gov By inhibiting the transport of alanine into these cells, a marked impairment in their proliferation and tumor growth is observed. nih.gov This demonstrates that alanine is not just a building block but actively fuels the metabolic processes that drive cancer cell division. aacrjournals.orgaacrjournals.org

Similarly, in the context of immunology, the activation of T-cells, a critical process for immune response, is highly dependent on extracellular alanine. nih.govharvard.edu Studies using media depleted of alanine have shown that T-cell activation, growth, and proliferation are significantly impaired. nih.govharvard.edu This impairment is accompanied by a disruption in the metabolic reprogramming that normally occurs upon T-cell activation. nih.govharvard.edu Using ¹⁵N-alanine as an internal standard, researchers have been able to precisely quantify alanine concentrations and demonstrate that restoring alanine to the culture medium rescues these defects. nih.govharvard.edu

Furthermore, L-alanine has been shown to have long-term effects on cellular integrity and gene expression. In a clonal rat pancreatic beta-cell line, prolonged exposure to L-alanine led to significant changes in the expression of genes involved in cellular signaling, metabolism, and the stress response. nih.gov Notably, L-alanine treatment protected these cells from apoptosis induced by pro-inflammatory cytokines, suggesting a role in cell survival signaling. nih.gov

Studies of Alanine Metabolism in Specific Cellular Models (e.g., T-cells, cancer cells)

Stable isotope tracing with L-Alanine (¹⁵N) has enabled detailed investigations into the metabolic fate of alanine in specific cell types, revealing distinct patterns of utilization in models such as T-cells and various cancer cells.

In T-cells, it was hypothesized that alanine might serve as a catabolic substrate to fuel the TCA cycle during activation. However, tracing experiments with ¹⁵N-alanine and ¹³C-alanine revealed a surprising finding. The nitrogen from ¹⁵N-alanine was not significantly transferred to other amino acids like glutamate, and the carbon backbone from ¹³C-alanine was not substantially incorporated into TCA cycle intermediates. nih.govharvard.edu Instead, the primary fate of extracellular alanine taken up by activated T-cells was direct incorporation into protein synthesis. nih.gov This indicates that for T-cells, alanine is not a major fuel source for energy production but is essential as a building block for new proteins required during their massive expansion upon activation. nih.govharvard.edu This dependency is linked to the low expression of alanine aminotransferase in T-cells, which limits their ability to synthesize alanine de novo. nih.gov

In stark contrast, cancer cells exhibit a different pattern of alanine metabolism. In pancreatic ductal adenocarcinoma (PDAC) cells, tracing with ¹⁵N-alanine showed significant incorporation of the labeled nitrogen into the transaminase network, contributing to the synthesis of other amino acids. aacrjournals.orgaacrjournals.org The carbon from alanine also fuels the TCA cycle and is used for the de novo synthesis of fatty acids. aacrjournals.orgaacrjournals.org This demonstrates that in PDAC, alanine serves as both a nitrogen and carbon source to support various biosynthetic and energy-producing pathways required for proliferation. nih.govaacrjournals.org Similarly, in T-cell acute lymphoblastic leukaemia (T-ALL) cells, glutamine-derived ¹⁵N was found to be incorporated into the amino group of alanine, indicating active transamination pathways that utilize alanine. biorxiv.org Studies in other cancer models have also shown that tumors can assimilate ¹⁵N-alanine from the bloodstream and convert it into other non-essential amino acids like glutamate. ub.edu

Table 3: Metabolic Fate of L-Alanine in Different Cell Models

Cell Model Primary Metabolic Fate of Exogenous Alanine Key Findings from ¹⁵N-Alanine Tracing Reference
Activated T-Cells Direct incorporation into protein synthesis. Minimal catabolism or transamination; essential building block. nih.govharvard.edu
Pancreatic Cancer Cells (PDAC) Fueling TCA cycle, fatty acid synthesis, and transamination. Serves as both a carbon and nitrogen source for biosynthesis. nih.govaacrjournals.orgaacrjournals.org
T-Cell Acute Lymphoblastic Leukaemia (T-ALL) Active involvement in transamination reactions. Glutamine-derived ¹⁵N is transferred to alanine. biorxiv.org

: In Vitro Systems for Biochemical Pathway Dissection

Stable isotope tracing using L-Alanine labeled with Nitrogen-15 (B135050) (L-Alanine (¹⁵N)) is a powerful technique in systems biology for elucidating the intricate networks of metabolic pathways within a controlled laboratory setting. In vitro systems, ranging from cell cultures to isolated enzymes, provide a simplified and manipulable environment to track the fate of the ¹⁵N atom from L-alanine as it is incorporated into other molecules. This allows researchers to map reaction pathways, quantify metabolic fluxes, and understand how these processes are rewired in different biological contexts, such as disease or under environmental stress. nih.govresearchgate.netaacrjournals.org

The core principle of this approach lies in introducing L-Alanine (¹⁵N) into an in vitro system and subsequently using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the ¹⁵N label in downstream metabolites. researchgate.net The presence and abundance of the isotope in various compounds reveal the metabolic connections and the relative activity of different biochemical routes.

Tracing Nitrogen Flux in Cancer Metabolism

A significant application of L-Alanine (¹⁵N) in vitro is in cancer research, particularly in understanding the unique metabolic adaptations of tumor cells. Pancreatic ductal adenocarcinoma (PDAC) cells, for instance, exhibit a high demand for alanine. nih.govaacrjournals.orgaacrjournals.org By using L-Alanine (¹⁵N) in PDAC cell cultures, researchers have been able to trace the nitrogen atom to various essential biomolecules.

In these studies, stable-isotope tracing demonstrated that the nitrogen from L-alanine was incorporated into other proteinogenic amino acids, intermediates of the tricarboxylic acid (TCA) cycle, and de novo synthesized fatty acids. nih.govaacrjournals.orgaacrjournals.org This indicates that alanine is not just a building block for proteins but also a significant contributor to central carbon and nitrogen metabolism, fueling both bioenergetic and anabolic pathways essential for rapid cancer cell proliferation. nih.govaacrjournals.orgaacrjournals.org The primary enzymes responsible for alanine synthesis and catabolism in PDAC cells are glutamic-pyruvic transaminases (GPT), which exist in cytosolic (GPT) and mitochondrial (GPT2) isoforms. nih.govaacrjournals.org In vitro experiments revealed that PDAC cell lines selectively express the mitochondrial isoform, GPT2, suggesting that both the synthesis and utilization of alanine primarily occur within the mitochondria of these cancer cells. nih.govaacrjournals.org

Investigating Microbial and Plant Biochemistry

The use of L-Alanine (¹⁵N) extends to microbial and plant biology for dissecting nitrogen assimilation and amino acid metabolism. In vitro studies with bacterial cultures have utilized ¹⁵N-labeled amino acids to unravel the flexibility of their metabolic networks. elifesciences.org For example, experiments with Escherichia coli have used ¹⁵N labeling to confirm the pathways of amine group assimilation from various sources, including alanine. elifesciences.org

Further detailed analysis has been conducted on the peptidoglycan of bacterial cell walls. Compound-specific isotope analysis of L-alanine and its stereoisomer, D-alanine, provides insights into bacterial synthesis pathways. In vitro cultures of various bacteria have shown that D-alanine, a key component of peptidoglycan, is often depleted in ¹⁵N compared to L-alanine. acs.org This isotopic difference points to the kinetic isotope effects of enzymes in the pathway, such as alanine racemase, which converts L-alanine to D-alanine. acs.org

Table 1: Nitrogen Isotopic Composition in D-Alanine and L-Alanine from In Vitro Bacterial Cultures

Bacterial Speciesδ¹⁵N L-Alanine (‰)δ¹⁵N D-Alanine (‰)Difference (Δδ¹⁵N D-L)
Staphylococcus staphylolyticus21.3 ± 0.819.2 ± 0.5-2.1
Bacillus subtilis8.2 ± 0.46.2 ± 0.2-2.0
Enterococcus faecalisNot specifiedNot specified~0.0

This table presents the difference in the natural abundance of ¹⁵N between L-alanine and D-alanine in the peptidoglycan of bacteria grown in vitro. The data, derived from compound-specific isotope analysis, shows a consistent depletion of ¹⁵N in D-alanine relative to L-alanine in several species, suggesting enzymatic isotope effects during its synthesis. Data sourced from ACS Publications. acs.org

In plant biology, in vitro experiments with seedlings of the model legume Medicago truncatula have used L-Alanine (¹⁵N) to study amino acid metabolism under different oxygen conditions. oup.com When embryo axes were fed with [¹⁵N]alanine under normal oxygen (normoxia), the ¹⁵N label was significantly incorporated into glutamate and glycine, demonstrating the activity of alanine-oxoglutarate transaminase and alanine-glyoxylate transaminase. oup.com However, under low oxygen (hypoxia), the synthesis of these amino acids from alanine was inhibited, indicating a significant shift in the metabolic pathway in response to environmental stress. oup.com

Table 2: Research Findings on L-Alanine (¹⁵N) in In Vitro Biochemical Pathway Dissection

In Vitro SystemResearch FocusKey FindingsReference
Pancreatic Cancer (PDAC) Cell LinesAlanine metabolism in cancerNitrogen from L-alanine is incorporated into other amino acids, TCA intermediates, and fatty acids. PDAC cells show selective expression of mitochondrial GPT2 for alanine metabolism. nih.govaacrjournals.orgaacrjournals.org nih.gov, aacrjournals.org, aacrjournals.org
Medicago truncatula Seedling AxesAmino acid metabolism under hypoxiaUnder normoxia, [¹⁵N]alanine is used to synthesize glutamate and glycine. This pathway is inhibited under hypoxia. oup.com oup.com
Escherichia coli CulturesAmine group assimilationConfirmed that the amino group from supplied amino acids, including alanine, is assimilated into a broad range of other proteinogenic amino acids. elifesciences.org elifesciences.org
Various Bacterial Cultures (S. staphylolyticus, B. subtilis)Peptidoglycan synthesisD-alanine in the cell wall is isotopically lighter (depleted in ¹⁵N) than L-alanine, indicating kinetic isotope effects from enzymes like alanine racemase. acs.org acs.org
Tetrahymena pyriformis CultureEnvironmental toxicologyIn the presence of the pollutant toluene (B28343), cells showed increased ¹⁵N abundances in protein-bound alanine, indicating altered protein metabolism. nih.gov nih.gov

Environmental and Toxicological Studies

In vitro systems are also employed in environmental science to understand the metabolic impact of pollutants. The ciliate Tetrahymena pyriformis serves as a model organism for such studies. When these cells were exposed to toluene in a culture medium containing a ¹⁵N-labeled precursor, the ¹⁵N abundance in protein-bound amino acids, including alanine, was altered compared to control cells. nih.gov Specifically, toluene-exposed cells showed increased ¹⁵N abundances in alanine, aspartic acid, and glutamic acid, indicating that the pollutant disrupts normal nitrogen and protein metabolism. nih.gov This approach, using stable isotopes in a controlled single-cell culture system, provides a powerful tool for monitoring the biochemical effects of environmental contaminants. nih.gov

Advanced and Emerging Research Directions for L Alanine 15n

Spatially Resolved Isotopic Tracing and Imaging

A significant leap forward in metabolic research is the ability to visualize the spatial distribution of metabolites within tissues. Spatially resolved isotopic tracing with L-alanine (15N) allows for the mapping of metabolic activity at a granular level. Techniques like MALDI imaging mass spectrometry (MALDI IMS) can be used to track the incorporation of the 15N label from L-alanine into downstream metabolites, providing a snapshot of metabolic heterogeneity within a tissue sample.

For instance, research has demonstrated the use of 15N-labeled nutrients, including L-alanine, to map brain glutamate (B1630785) nitrogen metabolism. nih.gov These studies have revealed that different nitrogen sources contribute comparably to glutamate synthesis across various brain regions. nih.gov This ability to observe tissue-specific metabolic activity is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer.

Furthermore, hyperpolarized magnetic resonance imaging (HP-MRI) is an emerging modality that can visualize metabolic fluxes in real-time. nih.govpnas.org While much of the work has focused on 13C-labeled compounds, the principles can be extended to 15N-labeled substrates like L-alanine. nih.govpnas.org By hyperpolarizing L-alanine (15N), researchers can enhance the MRI signal by orders of magnitude, enabling the non-invasive imaging of its conversion to other metabolites in vivo. pnas.org This provides a dynamic view of metabolic pathways, offering insights into enzyme kinetics and metabolic flux in living organisms. nih.gov

Integration with Multi-Omics Data (e.g., Proteomics, Metabolomics)

The integration of data from L-alanine (15N) tracing studies with other "omics" disciplines, such as proteomics and metabolomics, offers a more holistic view of cellular function. nih.govesann.orgfrontiersin.org This multi-omics approach allows researchers to connect changes in metabolic flux with alterations in protein expression and the broader metabolic profile. nih.govesann.orgfrontiersin.org

For example, a study investigating the role of exogenous L-alanine in the immune response to multidrug-resistant bacteria combined proteomic and metabolomic analyses. nih.gov The results indicated that L-alanine metabolism was strongly correlated with increased phagocytosis and mouse survival. nih.gov By integrating these datasets, the researchers were able to hypothesize that L-alanine promotes phagocytosis by being converted to pyruvate (B1213749) and subsequently contributing to fatty acid biosynthesis in macrophages. nih.gov

This integrative strategy is particularly powerful in understanding complex diseases where multiple cellular processes are dysregulated. esann.orgfrontiersin.org By combining L-alanine (15N) flux data with proteomic and metabolomic profiles, scientists can build more comprehensive models of disease pathogenesis and identify potential therapeutic targets.

Development of Novel Analytical Probes and Techniques

The utility of L-alanine (15N) is continually expanding through the development of novel analytical probes and techniques. acs.org Researchers are creating new derivatization methods to enhance the sensitivity and specificity of L-alanine (15N) detection in complex biological samples. acs.org

One such advancement is the use of chiral derivatizing agents to separate D- and L-alanine enantiomers for compound-specific nitrogen isotope analysis. acs.org This technique has been applied to study the composition of bacterial cell walls, where D-alanine is a key component of peptidoglycan. acs.org By analyzing the 15N enrichment in both D- and L-alanine, researchers can gain insights into bacterial metabolism and cell wall synthesis. acs.org

The development of new analytical platforms, such as advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques, is also crucial. biorxiv.org These technologies offer higher resolution and sensitivity, enabling the detection and quantification of L-alanine (15N) and its labeled metabolites with greater accuracy. biorxiv.org

High-Throughput Screening of Metabolic Perturbations

High-throughput screening (HTS) methodologies are being adapted to study the effects of various perturbations on L-alanine metabolism. This allows for the rapid testing of large libraries of compounds, such as potential drug candidates or environmental toxins, to assess their impact on nitrogen metabolism.

By using L-alanine (15N) as a tracer in cell-based HTS assays, researchers can quickly identify substances that alter key metabolic pathways. For example, this approach could be used to screen for inhibitors of alanine (B10760859) aminotransferase, an enzyme that plays a critical role in amino acid metabolism.

The integration of HTS with L-alanine (15N) tracing provides a powerful tool for drug discovery and toxicology. It enables the identification of compounds that specifically target metabolic vulnerabilities in cancer cells or other diseased states. DMC Biotechnologies has demonstrated the scalability of L-alanine production from high-throughput screening to full commercial scale, highlighting the robustness of these screening processes. bioenergyinternational.com

Theoretical and Computational Modeling of 15N Flux Networks

To fully interpret the data generated from L-alanine (15N) tracing experiments, sophisticated computational models are essential. biorxiv.orgnih.gov These models allow for the quantification of metabolic fluxes through complex biochemical networks. 13C-Metabolic flux analysis (MFA) is a well-established technique, and similar principles are being applied to 15N-labeled studies to delineate nitrogen metabolism. nih.gov

Bayesian multi-model-based 13C15N-metabolic flux analysis is a powerful approach that can quantify both carbon and nitrogen metabolism simultaneously. biorxiv.org By co-administering 13C- and 15N-labeled tracers, such as 13C-glucose and 15N-alanine, researchers can generate comprehensive datasets that are then used to constrain and validate metabolic network models. nih.gov

These computational models can reveal the operational modes of metabolic pathways, determine the directionality of reactions, and quantify the contributions of different nitrogen sources to various metabolic endpoints. biorxiv.orgnih.gov This provides a systems-level understanding of how cells allocate nitrogen resources under different physiological conditions.

Exploration of Non-Canonical Alanine Metabolism

While the canonical roles of L-alanine in protein synthesis and central carbon metabolism are well-established, there is growing interest in exploring its non-canonical metabolic functions. anu.edu.aunih.gov L-alanine (15N) is a valuable tool for investigating these alternative pathways.

Non-canonical amino acids (ncAAs) can be incorporated into proteins, leading to changes in protein structure and function. nih.gov By using L-alanine (15N) in combination with other labeled amino acids, researchers can study the dynamics of ncAA incorporation and its effects on cellular processes.

Furthermore, L-alanine is involved in metabolic pathways beyond its traditional roles. For instance, in pancreatic cancer, some cells exhibit a dependence on extracellular alanine, which is linked to mitochondrial pyruvate transport. nih.gov L-alanine (15N) tracing can be used to dissect these non-canonical metabolic dependencies and identify potential therapeutic targets in cancer and other diseases. nih.gov Research has also shown that L-alanine can protect pancreatic beta-cells from cytokine-induced apoptosis, suggesting a role in cellular integrity and stress response. nih.gov

Conclusion

Summary of L-ALANINE (15N) Contributions to Biochemical Science

L-Alanine labeled with the stable isotope nitrogen-15 (B135050) (L-ALANINE (15N)) has been a cornerstone in the advancement of biochemical and metabolic research. Its application as a tracer has provided profound insights into the intricate dynamics of nitrogen metabolism and its interplay with other metabolic pathways. By tracking the fate of the 15N atom, researchers have been able to quantitatively measure the flux of nitrogen through various biological processes, solidifying our understanding of systemic and tissue-specific metabolism. alfa-chemistry.comnih.gov

One of the most significant contributions of L-ALANINE (15N) has been in elucidating the mechanisms of ureagenesis and the pivotal role of the liver in nitrogen homeostasis. nih.gov Studies using 15N-alanine have demonstrated how the amino group is incorporated into both urea (B33335) and glutamine, revealing the sources of nitrogen for these critical detoxification and transport molecules. nih.gov These tracer studies have been instrumental in understanding how the liver adapts to varying nitrogen loads, such as those encountered in conditions like renal failure, cirrhosis, and starvation, by mobilizing internal protein stores to manage ammonia (B1221849) levels. nih.gov

Furthermore, L-ALANINE (15N) has been crucial in quantifying whole-body protein turnover, encompassing both protein synthesis and breakdown. nih.gov By measuring the dilution of the 15N label in the plasma alanine (B10760859) pool, scientists can calculate the rate at which new proteins are synthesized and old ones are degraded, providing a dynamic picture of protein metabolism that static measurements cannot capture. nih.govtechnologynetworks.com These techniques have been applied to understand the metabolic responses to various stimuli, including nutrition and exercise. technologynetworks.comphysiology.org

The versatility of L-ALANINE (15N) is evident in the diverse analytical platforms it is compatible with, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org These techniques allow for precise measurement of 15N enrichment in various metabolites, enabling detailed flux analysis. nih.gov

Key ContributionMetabolic Process InvestigatedSignificance
Nitrogen Source Tracing Ureagenesis, Glutamine SynthesisElucidated hepatic mechanisms for ammonia detoxification and nitrogen balance. nih.gov
Protein Turnover Whole-Body Protein Synthesis & BreakdownEnabled dynamic measurement of protein metabolism in response to physiological changes. nih.govnih.gov
Inter-organ Metabolism Glucose-Alanine Cycle, GluconeogenesisQuantified the role of alanine in transporting nitrogen and providing substrate for glucose production. nih.govcreative-proteomics.com
Neurotransmitter Dynamics Glutamate (B1630785)/Glutamine CycleRevealed the kinetics of nitrogen transfer between key amino acid neurotransmitters in the brain. nih.gov

Future Outlook and Unanswered Questions in Alanine Metabolism

Despite the significant progress made, many questions regarding alanine metabolism remain. The precise regulation of the glucose-alanine cycle under various physiological and pathological states, such as obesity, diabetes, and sarcopenia, is an area requiring further investigation. nih.gov While the general pathways are understood, the specific hormonal and intracellular signals that modulate the flux through this cycle are not fully characterized. nih.gov

Future research will likely focus on the cell-specific roles of alanine metabolism. For instance, how do different cell types within an organ, or different types of immune cells, utilize alanine? What is the quantitative importance of alanine as a nitrogen and carbon source for cancer cells, and how does this vary between different tumor types? These are critical questions that L-ALANINE (15N) is well-suited to help answer.

Another area of interest is the interplay between alanine metabolism and other metabolic pathways, such as fatty acid and nucleotide metabolism. nih.gov The integration of data from 15N-alanine tracing with other isotopic tracers (e.g., 13C-glucose or 13C-fatty acids) in multi-tracer studies will be essential to build comprehensive models of cellular metabolism. nih.gov This approach, known as 13C15N-metabolic flux analysis, can simultaneously quantify carbon and nitrogen fluxes, providing a more holistic view of metabolic networks. nih.gov

Research AreaUnanswered QuestionsPotential Impact
Regulation of Glucose-Alanine Cycle How do hormones (cortisol, catecholamines) and conditions like insulin (B600854) resistance affect the cycle's flux? nih.govBetter understanding of metabolic dysregulation in diseases like diabetes and sarcopenia.
Cell-Specific Metabolism What is the role of alanine in specific immune cell subsets or neuronal populations? creative-proteomics.comnih.govInsights into immunometabolism and neuroenergetics.
Alanine in Disease How do cancer cells rewire alanine metabolism to support proliferation?Identification of new therapeutic targets in oncology.
Inter-tissue Communication What is the quantitative contribution of renal gluconeogenesis from alanine during prolonged fasting or in liver disease? nih.govA more complete picture of systemic glucose homeostasis.

Potential for Further Methodological Innovations

The future utility of L-ALANINE (15N) will be enhanced by ongoing advancements in analytical and computational methods. nih.gov The development of ultra-high-resolution mass spectrometry platforms, such as Fourier-transform ion cyclotron resonance (FT-ICR-MS) and Orbitrap-based systems, allows for more precise and sensitive detection of 15N-labeled metabolites, even at low concentrations. nih.govrsc.orgwiley.com This enables more detailed analysis of metabolic pathways and the identification of previously unknown metabolic fates of alanine's nitrogen atom.

Combining stable isotope tracing with other 'omics' technologies, such as proteomics and transcriptomics, holds immense potential. This integrated systems biology approach can link changes in metabolic fluxes, as measured by L-ALANINE (15N), to alterations in enzyme expression and protein abundance, providing a more mechanistic understanding of metabolic regulation.

Innovations in sample preparation and analysis, such as improved methods for gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS), are expanding the application of 15N tracers to new areas, such as quantifying nitrogen uptake by specific microbial populations in complex environments. researchgate.net As these technologies continue to evolve, L-ALANINE (15N) will undoubtedly remain an indispensable tool for unraveling the complexities of metabolism in health and disease. researchgate.netkit.edu

Q & A

Q. How is L-Alanine (¹⁵N) synthesized, and what methods ensure isotopic purity?

L-Alanine (¹⁵N) is synthesized via enzymatic or chemical methods using ¹⁵N-labeled precursors such as ammonium chloride (¹⁵NH₄Cl) or transamination reactions with ¹⁵N-labeled amino donors. Enzymatic methods often employ alanine transaminase to transfer the ¹⁵N-labeled amino group to pyruvate. Isotopic purity (>98%) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR), with corrections for natural isotopic abundance .

Q. What analytical techniques are recommended for characterizing L-Alanine (¹⁵N)?

  • NMR spectroscopy : Detects ¹⁵N incorporation via heteronuclear single-quantum coherence (HSQC) or ¹H-¹⁵N correlation spectra, resolving chemical shifts (~35–40 ppm for alanine) .
  • Gas chromatography-mass spectrometry (GC/MS) : Used for derivatized alanine (e.g., n-heptafluorobutyric anhydride derivatives) to quantify isotopic enrichment and detect impurities .
  • Isotope ratio mass spectrometry (IRMS) : Measures δ¹⁵N values with precision <0.2‰, critical for metabolic flux studies .

Q. How can L-Alanine (¹⁵N) be applied to trace amino acid metabolism in vitro?

Incorporate ¹⁵N-labeled alanine into cell culture media and track its incorporation into proteins, urea cycle intermediates, or transamination products (e.g., pyruvate) via liquid chromatography-mass spectrometry (LC-MS). Normalize data to unlabeled controls to correct for natural isotope abundance .

Advanced Research Questions

Q. How do researchers resolve contradictions in metabolic flux data when using L-Alanine (¹⁵N)?

Discrepancies often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pools) or isotopic dilution. To mitigate:

  • Use time-course sampling to capture dynamic labeling patterns.
  • Pair ¹⁵N-alanine with ¹³C-glucose to cross-validate flux via correlated isotopic enrichment in TCA cycle intermediates .
  • Apply computational models (e.g., Isotopomer Network Compartmental Analysis) to account for intracellular dilution effects .

Q. What experimental designs optimize the use of L-Alanine (¹⁵N) in protein dynamics studies?

  • Hydrogen-deuterium exchange (HDX) : Use ¹⁵N-labeled alanine to probe conformational changes in proteins via NMR, as ¹⁵N labeling reduces signal overlap in crowded spectra .
  • Methyl-TROSY NMR : Leverage ¹⁵N-¹H correlations in methyl-labeled proteins to study large complexes (e.g., ribosomes) with minimal line broadening .

Q. How does enantiomer-specific ¹⁵N labeling (D- vs. L-alanine) impact isotopic fractionation in microbial studies?

D-alanine in bacterial peptidoglycan is typically depleted in ¹⁵N by ~2‰ compared to L-alanine due to enzymatic discrimination during cell wall synthesis. Use chiral GC/C/IRMS to resolve enantiomers and quantify δ¹⁵N differences in microbial cultures .

Q. What protocols ensure reproducibility in isotopic tracing experiments with L-Alanine (¹⁵N)?

  • Sample preparation : Acidify biological samples (e.g., plasma, tissue homogenates) to pH <2 to halt enzymatic activity and preserve isotopic integrity .
  • Data reporting : Follow NIH guidelines for preclinical studies, including detailed methods for isotope administration, extraction protocols, and statistical models (e.g., GLMs for δ¹⁵N vs. environmental variables) .

Methodological Challenges and Solutions

Q. How can researchers address low signal-to-noise ratios in ¹⁵N NMR studies of L-Alanine?

  • Use cryoprobes to enhance sensitivity.
  • Employ dynamic nuclear polarization (DNP) to amplify ¹⁵N signals in solid-state NMR .
  • Optimize pulse sequences (e.g., INEPT) for ¹⁵N detection in dilute samples .

Q. What are the pitfalls in interpreting δ¹⁵N values from environmental samples containing L-Alanine (¹⁵N)?

  • Lipid interference : Lipid-rich samples alter δ¹³C but not δ¹⁵N. Use lipid-free δ¹³C corrections (e.g., Smyntek equation) when correlating C/N ratios with isotopic data .
  • Matrix effects : Analyze spiked internal standards (e.g., ¹⁵N-alanine in marine particulates) to correct for ionization suppression in MS .

Q. How can isotopic cross-talk between ¹⁵N and ¹³C labels be minimized in dual-labeling experiments?

  • Use high-resolution mass spectrometers (HRMS) to separate ¹⁵N/¹³C overlaps (e.g., m/z 89.09 for alanine vs. 89.05 for ¹³C3 analogs).
  • Apply kinetic modeling to deconvolute contributions from parallel metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.